molecular formula C18H16N2S B5710524 N-(2,5-dimethylphenyl)quinoline-2-carbothioamide

N-(2,5-dimethylphenyl)quinoline-2-carbothioamide

Cat. No.: B5710524
M. Wt: 292.4 g/mol
InChI Key: WHUGPOPGHHQGRB-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)quinoline-2-carbothioamide is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the quinoline ring system in this compound contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)quinoline-2-carbothioamide typically involves the reaction of 2-chloroquinoline with 2,5-dimethylaniline in the presence of a base such as sodium carbonate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting intermediate is then treated with a thiocarbonyl reagent, such as carbon disulfide, to form the desired carbothioamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)quinoline-2-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of amines or thiols, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring is substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, solvent such as dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux, solvent such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reaction conditionsroom temperature to reflux, solvent such as ethanol or methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)quinoline-2-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)quinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)quinoline-2-carbothioamide
  • N-(3,5-dimethylphenyl)quinoline-2-carbothioamide
  • N-(2,6-dimethylphenyl)quinoline-2-carbothioamide

Uniqueness

N-(2,5-dimethylphenyl)quinoline-2-carbothioamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the carbothioamide group also contributes to its distinct properties compared to other quinoline derivatives.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)quinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S/c1-12-7-8-13(2)17(11-12)20-18(21)16-10-9-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUGPOPGHHQGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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